molecular formula C10H18O B14364743 2,2-Dimethyl-5-(prop-1-en-2-yl)oxane CAS No. 90369-31-6

2,2-Dimethyl-5-(prop-1-en-2-yl)oxane

Cat. No.: B14364743
CAS No.: 90369-31-6
M. Wt: 154.25 g/mol
InChI Key: HFRVTIXPQPOIGL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(prop-1-en-2-yl)oxane is an organic compound with a unique structure that includes a six-membered oxane ring substituted with dimethyl and prop-1-en-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(prop-1-en-2-yl)oxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2-dimethyl-5-(prop-1-en-2-yl)pentan-1-ol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the oxane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(prop-1-en-2-yl)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxane ring to more saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-5-(prop-1-en-2-yl)oxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(prop-1-en-2-yl)oxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a similar prop-1-en-2-yl group but differs in the presence of a benzene ring and methoxy groups.

    2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: This compound features a cyclohexene ring with similar substituents but differs in the ring structure and functional groups.

Uniqueness

2,2-Dimethyl-5-(prop-1-en-2-yl)oxane is unique due to its oxane ring structure and specific substitution pattern

Properties

90369-31-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,2-dimethyl-5-prop-1-en-2-yloxane

InChI

InChI=1S/C10H18O/c1-8(2)9-5-6-10(3,4)11-7-9/h9H,1,5-7H2,2-4H3

InChI Key

HFRVTIXPQPOIGL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(OC1)(C)C

Origin of Product

United States

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